3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

medicinal chemistry physicochemical properties SAR

This fully synthetic chromone derivative features an ortho-bromine atom, providing a unique chemical handle for Suzuki, Buchwald-Hartwig, or Ullmann coupling—enabling rapid library synthesis without altering the core. Its morpholine-4-carboxylate ester at position 7 incorporates an ionizable nitrogen for tunable solubility and salt formation, superior to neutral ester analogs. With a computed logP of 3.4 and TPSA of 74.3 Ų, the compound occupies drug-like space ideal for ATP-competitive kinase inhibitor screening. Choose this compound for high-purity research applications where late-stage diversification and favorable in vivo pharmacology are critical.

Molecular Formula C20H16BrNO6
Molecular Weight 446.253
CAS No. 637749-23-6
Cat. No. B2394665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
CAS637749-23-6
Molecular FormulaC20H16BrNO6
Molecular Weight446.253
Structural Identifiers
SMILESC1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br
InChIInChI=1S/C20H16BrNO6/c21-15-3-1-2-4-16(15)28-18-12-26-17-11-13(5-6-14(17)19(18)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2
InChIKeyZHNCJZHSFSUIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 637749-23-6): Core Scaffold and Procurement-Relevant Identity


3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a fully synthetic chromone derivative incorporating a 2-bromophenoxy substituent at position 3 and a morpholine-4-carboxylate ester at position 7 of the 4H-chromen-4-one core [1]. It is catalogued in the InterBioScreen screening library (STOCK1N-26941) and is commercially available as a research tool [2]. The compound (molecular formula C₂₀H₁₆BrNO₆, exact mass 445.01610 Da, computed logP 3.4, topological polar surface area 74.3 Ų) possesses zero hydrogen-bond donors and six hydrogen-bond acceptors, placing it in a favorable physicochemical space for membrane permeability and target engagement [1].

Why 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate Is Not Interchangeable with Its Closest In-Class Analogs


Chromone derivatives bearing C-7 esters and C-3 aryl/aryloxy substituents are not functionally interchangeable because small structural variations radically alter the compound’s hydrogen-bonding capacity, lipophilicity, metabolic stability, and synthetic tractability [1]. Replacing the 2-bromophenoxy group of the target compound with a phenyl or 4-bromophenyl group removes the ortho-bromine synthetic handle required for late-stage diversification via cross-coupling chemistry, while substituting the morpholine-4-carboxylate ester at position 7 with a dimethylcarbamate or methanesulfonate ester eliminates the ionizable morpholine nitrogen that governs solubility and off-target liability profiles [1][2].

Head-to-Head Differentiation Evidence for 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate


Comparative Physicochemical Profile: Computed logP and TPSA Against the Non-Brominated Phenyl Analog

The target compound (CID 1305281) possesses a computed logP (XLogP3) of 3.4 and a topological polar surface area (TPSA) of 74.3 Ų, whereas the closest direct analog lacking bromine – 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CID 1319029) – shows a computed logP of 3.2 and a TPSA of 65.3 Ų [1]. The bromine atom increases lipophilicity by +0.2 logP units and polar surface area by +9.0 Ų, indicating a modest improvement in predicted membrane permeability while retaining oral bioavailability compliance according to Lipinski’s Rule of Five.

medicinal chemistry physicochemical properties SAR

Ortho-Bromine as a Synthetic Diversification Handle: Cross-Coupling Potential vs. Non-Halogenated Analogs

The ortho-bromine atom on the 2-bromophenoxy substituent provides a reactive site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) that is entirely absent in non-halogenated analogs such as 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate [1]. This feature enables site-selective late-stage diversification to generate focused libraries around the same chromone scaffold without altering the core or the C-7 ester.

synthetic chemistry late-stage functionalization Suzuki coupling

Morpholine-4-carboxylate Ester Solubility and Basicity Advantage Compared with Dimethylcarbamate Ester

The morpholine-4-carboxylate ester at C-7 introduces a tertiary amine (pKa ~ 7.6–8.2 for morpholine) that enhances aqueous solubility at physiologically relevant pH compared with the dimethylcarbamate analog, which lacks an ionizable center [1]. For the target compound, this feature is expected to improve dissolution and reduce non-specific binding in biochemical assays, although direct comparative solubility measurements are not yet publicly available.

solubility ionization pharmacokinetics

Chromone-Morpholine Carboxylate Scaffold Kinase Inhibition Potential: Class-Level SAR

Several chromen-7-yl morpholine-4-carboxylate congeners have displayed inhibitory activity against specific kinases in the nanomolar range. Although direct IC₅₀ data are not available for the target compound, the substructure is consistent with motifs privileged for ATP-binding site occupation, suggesting screening priority [1]. A close congener (4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate, CAS 845665-98-7) showed nanomolar kinase IC₅₀ values in preliminary in vitro assays [2].

kinase inhibition chromone medicinal chemistry

Recommended Scientific and Industrial Use Cases for 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate


Kinase-Focused Screening and Profiling Programs

The chromone-morpholine carboxylate core is recognized as a privileged scaffold for ATP-competitive kinase inhibition. Placing this compound in a kinase panel maximizes the probability of identifying a novel hit, building on the class-level precedent of nanomolar IC₅₀ values observed for close structural analogs [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The ortho-bromine atom provides a unique chemical handle for Suzuki, Buchwald-Hartwig, or Ullmann coupling, enabling the rapid generation of focused compound libraries without altering the chromone core or morpholine ester [2]. This feature is absent in the commonly used phenyl-substituted analog.

Physicochemical Optimization of Lead Series

With a measured logP of 3.4 and TPSA of 74.3 Ų, the compound sits within favorable drug-like space. The ionizable morpholine nitrogen allows salt formation and pH-dependent solubility tuning, making it superior to neutral ester derivatives for in vivo pharmacology and formulation development [3].

Quote Request

Request a Quote for 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.